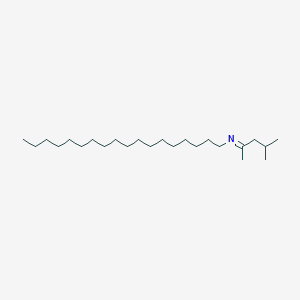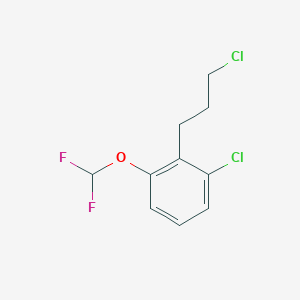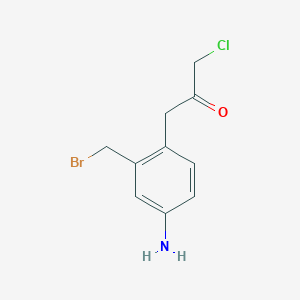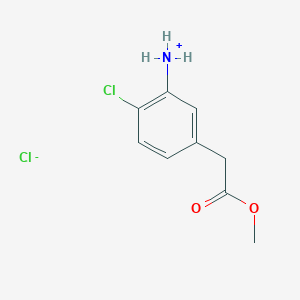
(2E)-4-Methyl-N-octadecylpentan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octadecanamine, N-(1,3-dimethylbutylidene)- is a chemical compound with the molecular formula C24H49N. It is an amine derivative, where the amine group is bonded to an octadecane chain and a 1,3-dimethylbutylidene group. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- can be synthesized through the reaction of 1-octadecanamine with 1,3-dimethylbutylidene. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-Octadecanamine, N-(1,3-dimethylbutylidene)- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of substituted amine compounds.
Applications De Recherche Scientifique
1-Octadecanamine, N-(1,3-dimethylbutylidene)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Octadecanamine, N-(1,3-dimethylbutylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
1-Octadecanamine: Lacks the 1,3-dimethylbutylidene group, making it less complex.
N-Octadecylamine: Similar structure but without the specific substitution pattern.
Stearylamine: Another long-chain amine with different functional groups.
Uniqueness: 1-Octadecanamine, N-(1,3-dimethylbutylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
101836-98-0 |
|---|---|
Formule moléculaire |
C24H49N |
Poids moléculaire |
351.7 g/mol |
Nom IUPAC |
4-methyl-N-octadecylpentan-2-imine |
InChI |
InChI=1S/C24H49N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-24(4)22-23(2)3/h23H,5-22H2,1-4H3 |
Clé InChI |
XNPKSLLIEUDGRA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN=C(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)

![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)



![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)



![7-bromo-8-methoxy-3-methyl-1-(4-nitrophenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B14059116.png)

